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Compound of Interest

Compound Name: 3-(Benzyloxy)-5-chlorophenol

CAS No.: 1394927-34-4

Cat. No.: B3101549

Get Quote

Introduction & Scope
3-(Benzyloxy)-5-chlorophenol (CAS: 1394927-34-4) is a critical intermediate scaffold used in

the synthesis of complex pharmaceutical agents, particularly those targeting resorcinol-based

antiviral and anticancer pathways. Its structure—comprising a central phenolic ring substituted

with a chlorine atom and a benzyl ether protection group—presents unique analytical

challenges. The lipophilic benzyl group contrasts with the acidic phenolic hydroxyl, while the

chlorine atom introduces specific mass spectral isotopic requirements.

This guide provides a definitive protocol for the structural confirmation, purity assessment, and

impurity profiling of 3-(Benzyloxy)-5-chlorophenol. It is designed for researchers requiring

high-fidelity data for regulatory submission or process optimization.

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
IUPAC Name: 3-(Benzyloxy)-5-chlorophenol[1]
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Molecular Formula: C₁₃H₁₁ClO₂[1][2]

Molecular Weight: 234.68 g/mol [1][2]

Key Functionalities: Phenolic -OH (Acidic), Aryl Chloride (Electronegative), Benzyl Ether

(Chromophore/Lipophilic).

Structural Elucidation Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To unambiguously assign the 1,3,5-substitution pattern and confirm the integrity of

the benzyl ether linkage.

Methodology:

Solvent: DMSO-d₆ is preferred over CDCl₃ to prevent signal broadening of the phenolic

proton due to exchange and to ensure complete solubility.

Frequency: 400 MHz or higher.

Spectral Interpretation Logic: The molecule possesses a plane of symmetry only if the

substituents were identical, which they are not. However, the 1,3,5-substitution pattern creates

a distinct "meta-coupling" pattern for the three aromatic protons on the central ring.
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Functional Group
Chemical Shift (δ
ppm)

Multiplicity
Causality &
Assignment

Phenolic -OH 9.80 – 10.00 Singlet (br)

Deshielded by

aromatic ring; broad

due to H-bonding

exchange.

Aromatic (Benzyl) 7.30 – 7.45 Multiplet (5H)

Overlapping signals

from the mono-

substituted benzyl

phenyl ring.

Aromatic (Core) 6.40 – 6.70 3 x Doublets/Triplets

Three distinct protons

(H2, H4, H6). H2

(between Cl/OBn) is

most shielded. H4/H6

are deshielded by -

OH/Cl proximity.

Coupling constant J ~

2.0 Hz (meta).

Benzylic -CH₂- 5.05 – 5.10 Singlet (2H)

Characteristic shift for

O-CH₂-Ph. Sharp

singlet confirms no

adjacent protons.

Mass Spectrometry (LC-MS)
Objective: Confirmation of molecular weight and the presence of chlorine.

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-). Phenols ionize

poorly in positive mode but form stable [M-H]⁻ ions.

Isotope Pattern Analysis: The presence of Chlorine-35 and Chlorine-37 naturally occurs in a

~3:1 ratio.

Base Peak (M-H)⁻:m/z 233.1
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Isotope Peak (M+2-H)⁻:m/z 235.1 (Intensity approx. 33% of base peak).

Note: Absence of this 3:1 pattern indicates dechlorination or contamination.

Chromatographic Purity Assessment (HPLC-UV)
Core Directive: Standard reverse-phase methods for phenols often suffer from peak tailing due

to the ionization of the acidic -OH group (pKa ~9). This protocol utilizes an acidic mobile phase

to suppress ionization, ensuring sharp peak shape.

Method Parameters[4][6][13][14][15]
Parameter Specification Rationale

Column

C18 End-capped (e.g., Waters

XBridge or Agilent Zorbax),

150 x 4.6 mm, 3.5 µm

End-capping reduces silanol

interactions with the phenolic

moiety.

Mobile Phase A 0.1% Formic Acid in Water

Low pH (~2.7) suppresses

phenol ionization (

).

Mobile Phase B Acetonitrile (HPLC Grade)

Provides strong elution

strength for the lipophilic

benzyl group.

Flow Rate 1.0 mL/min
Standard backpressure

management.

Column Temp 30°C
Maintains reproducible

retention times.

Detection UV @ 220 nm and 280 nm

220 nm for high sensitivity

(benzyl); 280 nm for specificity

(phenol).

Gradient Profile
0.0 min: 90% A / 10% B (Equilibration)
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2.0 min: 90% A / 10% B (Hold for polar impurities)

15.0 min: 10% A / 90% B (Linear ramp to elute product)

20.0 min: 10% A / 90% B (Wash lipophilic dimers)

21.0 min: 90% A / 10% B (Re-equilibration)

System Suitability Testing (SST)
Before releasing results, the system must pass the following criteria:

Tailing Factor (T): NMT 1.5 (Ensures suppression of silanol interactions).

Resolution (Rs): > 2.0 between the main peak and the nearest impurity (likely benzyl alcohol

or starting material).

Precision: RSD < 2.0% for 5 replicate injections.

Impurity Profiling & Workflow Visualization
Understanding the synthetic origin of impurities is vital for process control. The primary

impurities expected arise from incomplete reactions or over-alkylation.

Key Impurities Table
Impurity Name

Relative Retention
(RRT)

Origin Detection Strategy

3,5-Dichlorophenol ~0.8 (Earlier)

Starting material (if

synthesized via

substitution)

GC-MS or HPLC

(distinct UV

spectrum).

Benzyl Alcohol ~0.3 (Very Early)
Hydrolysis of benzyl

chloride reagent

High absorbance at

210 nm; elutes in void

volume.

3,5-

Bis(benzyloxy)chlorob

enzene

~1.4 (Late)
Over-alkylation of

resorcinol core

Highly lipophilic;

elutes during high %B

wash.
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Analytical Workflow Diagram
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Figure 1: Integrated analytical workflow for the characterization and release of 3-
(Benzyloxy)-5-chlorophenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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